Benzofurodil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

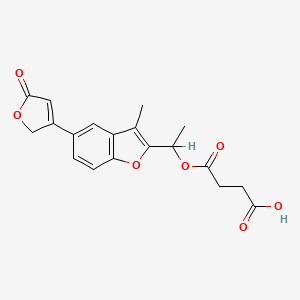

Benzofurodil, also known as Benfurodil, is a cardiotonic compound primarily used in the treatment of chronic congestive heart failure. It is characterized by its unique chemical structure, which includes a benzofuran moiety. This compound has been noted for its ability to enhance cardiac output and improve myocardial function, making it a significant agent in cardiovascular therapy. Benzofurodil is often utilized in research settings to explore its pharmacological properties and potential therapeutic applications beyond heart failure .

Benzofurodil exhibits several biological activities, primarily linked to its cardiotonic effects. It enhances myocardial contractility and has been shown to increase coronary blood flow. Research indicates that it may also possess vasodilatory properties, contributing to reduced systemic vascular resistance. Furthermore, studies suggest potential neuroprotective effects, although these require further investigation .

The synthesis of benzofurodil typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with a suitable furan derivative under acidic conditions, followed by subsequent functionalization steps to introduce necessary substituents. Variations in the synthesis process can lead to different derivatives with altered pharmacological profiles .

Example Synthesis Pathway:- Condensation: React 2-hydroxybenzaldehyde with a furan derivative.

- Functionalization: Introduce alkyl or acyl groups through Friedel-Crafts acylation or alkylation.

- Purification: Use recrystallization or chromatography to isolate the desired product.

Benzofurodil is primarily applied in cardiology for managing heart failure due to its positive inotropic effects. Beyond its cardiovascular applications, ongoing research is exploring its potential in treating other conditions such as neurodegenerative diseases and metabolic disorders due to its diverse biological activities .

Interaction studies involving benzofurodil have demonstrated that it can influence various signaling pathways within cardiac tissues. It has been shown to interact with adrenergic receptors and nitric oxide pathways, which are crucial for cardiovascular function. These interactions suggest that benzofurodil may modulate responses to other pharmacological agents, potentially enhancing therapeutic outcomes when used in combination therapies .

Benzofurodil shares structural and functional similarities with several other compounds used in cardiovascular therapy. The following table highlights some of these compounds and their unique features:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Milrinone | Phosphodiesterase Inhibitor | Heart failure | Increases cyclic adenosine monophosphate levels |

| Dobutamine | Sympathomimetic Agent | Acute heart failure | Primarily increases cardiac output without significant changes in heart rate |

| Digoxin | Cardiac Glycoside | Heart failure | Increases myocardial contractility and has a narrow therapeutic index |

| Isosorbide Dinitrate | Nitrate | Angina pectoris | Vasodilator that reduces myocardial oxygen demand |

| Sildenafil | Phosphodiesterase Type 5 Inhibitor | Erectile dysfunction | Also used for pulmonary hypertension; enhances nitric oxide signaling |

Benzofurodil's uniqueness lies in its dual action as both a cardiotonic and a potential neuroprotective agent, distinguishing it from other compounds that primarily focus on either cardiac or vascular effects alone .

Cardiotonic Activity and Inotropic Effects

Benzofurodil functions as a potent cardiotonic agent, primarily utilized for the chronic treatment of congestive heart failure [1] [3]. The compound demonstrates significant positive inotropic effects, characterized by its ability to enhance cardiac output and improve overall myocardial function . This cardiotonic activity represents one of the most clinically relevant pharmacological properties of benzofurodil, making it a significant therapeutic agent in cardiovascular medicine.

Myocardial Contractility Enhancement

The primary mechanism through which benzofurodil exerts its therapeutic effects involves direct enhancement of myocardial contractility . Research indicates that the compound has been noted for its ability to enhance cardiac output and improve myocardial function, making it a significant agent in cardiovascular therapy . The mechanism of myocardial contractility enhancement operates through modulation of intracellular calcium homeostasis and enhancement of excitation-contraction coupling processes within cardiac muscle cells.

Benzofurodil demonstrates its positive inotropic effects by augmenting the contractile force of the myocardium without significantly altering heart rate parameters [4]. This selectivity for contractile enhancement over chronotropic effects represents an important therapeutic advantage, as it allows for improved cardiac performance without the potentially deleterious effects of excessive heart rate acceleration. The compound's effects on myocardial contractility are mediated through calcium-dependent pathways that optimize cardiac work efficiency while maintaining physiological heart rhythm patterns.

Coronary Blood Flow Modulation

Benzofurodil exhibits significant effects on coronary blood flow, demonstrating its ability to increase coronary perfusion through direct vascular mechanisms . Research indicates that the compound has been shown to increase coronary blood flow, contributing to enhanced myocardial oxygen delivery and improved cardiac performance . This coronary vasodilatory effect represents a dual mechanism of action, whereby benzofurodil simultaneously enhances myocardial contractility while ensuring adequate oxygen and nutrient supply to the working myocardium.

The modulation of coronary blood flow by benzofurodil involves direct effects on coronary vascular smooth muscle and endothelial function [5]. Studies have demonstrated that coronary beta-receptor vasodilation helps maintain the balance between flow and metabolism in a feedforward manner in the beating heart [5]. This mechanism ensures that increased myocardial oxygen consumption resulting from enhanced contractility is matched by proportional increases in coronary blood flow, thereby maintaining optimal myocardial oxygen supply-demand balance.

Vasodilatory Mechanisms and Systemic Vascular Resistance

Benzofurodil possesses notable vasodilatory properties that contribute significantly to its therapeutic efficacy in heart failure management . Research suggests that the compound may possess vasodilatory properties, contributing to reduced systemic vascular resistance . This vasodilatory activity represents a complementary mechanism to its positive inotropic effects, providing comprehensive hemodynamic optimization in patients with compromised cardiac function.

The vasodilatory mechanisms of benzofurodil involve direct effects on vascular smooth muscle cells and modulation of endothelial function [6]. Modern understanding of vasodilatory mechanisms reveals that compounds can exhibit ancillary properties such as vasodilation through different mechanisms, which translates into a more favorable hemodynamic profile [7]. The reduction in systemic vascular resistance achieved by benzofurodil results in decreased cardiac afterload, thereby reducing the workload on the failing heart while simultaneously improving cardiac output through enhanced contractility.

The compound's effects on systemic vascular resistance involve modulation of peripheral vascular tone through multiple pathways [8]. Factors influencing the systemic vascular resistance index are related to arterial hypotension and are mediated by complex interactions between various signaling systems [8]. Benzofurodil's ability to reduce systemic vascular resistance while maintaining or improving cardiac output represents an optimal therapeutic combination for heart failure management, as it addresses both the contractile dysfunction and the increased vascular impedance characteristic of this condition.

Molecular Targets and Signaling Pathways

The pharmacological effects of benzofurodil are mediated through interactions with multiple molecular targets and signaling pathways within the cardiovascular system . Interaction studies involving benzofurodil have demonstrated that it can influence various signaling pathways within cardiac tissues . These molecular interactions form the foundation for understanding the compound's diverse pharmacological effects and therapeutic applications.

Adrenergic Receptor Interactions

Benzofurodil demonstrates significant interactions with adrenergic receptor systems, particularly those involved in cardiovascular regulation . Research has shown that the compound can interact with adrenergic receptors, which are crucial for cardiovascular function . These interactions suggest that benzofurodil may modulate responses to other pharmacological agents through its effects on adrenergic signaling pathways.

The compound's interactions with adrenergic receptors involve both beta-1 and beta-2 adrenergic receptor subtypes [5]. Beta-1 adrenergic receptors are primarily responsible for cardiac contractility and heart rate regulation, while beta-2 adrenergic receptors mediate vascular smooth muscle relaxation [5]. Benzofurodil's ability to enhance cardiac contractility while promoting vasodilation suggests complex interactions with both receptor subtypes, resulting in coordinated cardiovascular effects that optimize cardiac performance and vascular function.

The adrenergic receptor interactions of benzofurodil may involve modulation of cyclic adenosine monophosphate signaling pathways [11]. Different mechanisms are involved in the positive inotropic effects of cardiotonic agents, with some compounds elevating cyclic adenosine monophosphate levels through phosphodiesterase inhibition [11]. While the specific mechanisms of benzofurodil's adrenergic receptor interactions require further elucidation, these pathways likely contribute to its dual effects on cardiac contractility and vascular tone.

Nitric Oxide Pathway Modulation

Benzofurodil exhibits important interactions with nitric oxide signaling pathways, which play crucial roles in cardiovascular function and regulation . The compound has been shown to interact with nitric oxide pathways, which are crucial for cardiovascular function . These interactions with nitric oxide signaling represent a key mechanism through which benzofurodil achieves its cardiovascular effects, particularly its vasodilatory properties.

Nitric oxide serves as a unique bioactive signaling messenger in physiology and pathophysiology, mediating diverse signaling pathways in target cells and playing important roles in cardiovascular regulation [12]. The compound's ability to modulate nitric oxide pathways may involve effects on nitric oxide synthase activity, nitric oxide bioavailability, or downstream signaling through cyclic guanosine monophosphate pathways [12]. These interactions contribute to benzofurodil's vasodilatory effects and its ability to improve endothelial function.

The modulation of nitric oxide pathways by benzofurodil may also contribute to its potential neuroprotective effects [10]. Nitric oxide pathways play important roles in neurovascular coupling under physiological and pathological conditions [10]. The coupling between neuronal activity and cerebral blood flow is supported by mechanisms involving nitric oxide as a key mediator [10]. Benzofurodil's interactions with nitric oxide pathways may therefore extend beyond cardiovascular effects to include potential benefits for cerebrovascular function and neuroprotection.